- Facile synthesis of substituted isoquinolinesTetrahedron Letters, 2012, 53(16), 2125-2128,
Cas no 90806-58-9 (5-Methoxyisoquinoline)
5-Methoxyisoquinoline Properties
Names and Identifiers
-
- 5-Methoxyisoquinoline
- Isoquinoline,5-methoxy-
- 5-Methoxy-isoquinoline
- Isoquinoline, 5-methoxy-
- KSC493G7L
- NRQNEMBSIAIKFB-UHFFFAOYSA-N
- FCH1152791
- ST2412076
- AB0027500
- AX8165757
- W9338
- A26439
- 806M589
- 5-Methoxyisoquinoline (ACI)
- MFCD11846297
- FS-3121
- DB-029169
- CS-W022404
- Z1255399993
- SY041610
- 90806-58-9
- DTXSID70548464
- AKOS015852109
- SCHEMBL96459
- SCHEMBL12891976
- J-517703
- EN300-112572
- +Expand
-
- MFCD11846297
- NRQNEMBSIAIKFB-UHFFFAOYSA-N
- 1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3
- N1C=C2C(C(=CC=C2)OC)=CC=1
Computed Properties
- 159.06800
- 0
- 2
- 1
- 159.068413911g/mol
- 12
- 149
- 0
- 0
- 0
- 0
- 0
- 1
- 2.1
- nothing
- 0
- 22.1
Experimental Properties
- 2.24340
- 22.12000
- 1.611
- 295.6°C at 760 mmHg
- No data available
- 295.593 °C at 760 mmHg
- No data available
- 1.131
5-Methoxyisoquinoline Security Information
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- H315-H319-H335
- P261-P305+P351+P338
- Inert atmosphere,Room Temperature
- Warning
5-Methoxyisoquinoline Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxyisoquinoline Price
5-Methoxyisoquinoline Synthesis
Synthetic Circuit 1
1.2 Reagents: Sodium periodate ; 10 min, 50 °C
1.3 Reagents: Sodium acetate , Ammonium acetate ; 20 min, 50 °C
Synthetic Circuit 2
1.2 1.5 h, 0 °C
1.3 Solvents: Water
- Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization StrategyOrganic Letters, 2023, 25(4), 614-618,
Synthetic Circuit 3
1.2 -
- Cycloadditions of isoquinolinium salts. Vinyl sulfide dienophiles for the syntheses of 1-naphthaldehydes and tetralinsJournal of Organic Chemistry, 1989, 54(5), 1097-101,
Synthetic Circuit 4
- HCV NS5A Replication Complex Inhibitors. Part 4. Optimization for Genotype 1a Replicon Inhibitory ActivityJournal of Medicinal Chemistry, 2014, 57(5), 1976-1994,
5-Methoxyisoquinoline Raw materials
5-Methoxyisoquinoline Preparation Products
5-Methoxyisoquinoline Suppliers
5-Methoxyisoquinoline Related Literature
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1. Studies on proaporphine and aporphine alkaloids. Part V. Synthesis of (±)-glaziovine by 8,1′-ring closure of 1-benzylisoquinoline derivativesCesare Casagrande,Luigi Canonica J. Chem. Soc. Perkin Trans. 1 1975 1647
-
2. A novel ring closure leading to 3,9-dihydroxyaporphines (3,9-dihydroxy-4H-dibenzo[de,g]quinolines). Part 2Frederick C. Copp,Karl W. Franzmann,Julian Grundy,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1985 2455
-
3. Conversion of pyridines and quinolines into pyridazines and pyrazolesM. Mehdi Baradarani,John A. Joule J. Chem. Soc. Perkin Trans. 1 1980 72
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4. DMSO–Ac2O promoted nitration of isoquinolines. One-step synthesis of 1-nitroisoquinolines under mild conditionsWoonphil Baik,Sangmin Yun,Jong Uk Rhee,Glen A. Russell J. Chem. Soc. Perkin Trans. 1 1996 1777
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Kim Frisch,Karl Anker J?rgensen Org. Biomol. Chem. 2007 5 2966
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Dengqi Xue,Hao Chen,Yulong Xu,Haihua Yu,Linqian Yu,Wei Li,Qiong Xie,Liming Shao Org. Biomol. Chem. 2017 15 10044